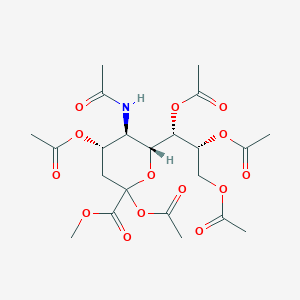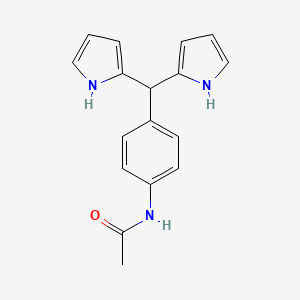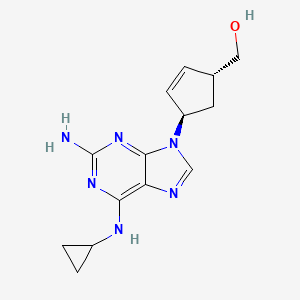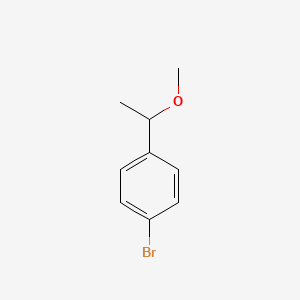
1-(4-Bromophenyl)ethyl methyl ether
Vue d'ensemble
Description
1-(4-Bromophenyl)ethyl methyl ether is a chemical compound that is part of a broader class of organic compounds known as phenyl ethers. These compounds are characterized by an ether linkage between a phenyl ring and an alkyl or aryl group, in this case, a bromophenyl group linked to an ethyl methyl ether moiety.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Bromophenyl)ethyl methyl ether can be achieved through various methods. For instance, the o-bromo-p-methoxyphenyl ether group, which is structurally similar, can be introduced by Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . Another related synthesis involves the reaction of 2-(bromozincmethyl)-2-alkenyl ethers with 1-(trimethylsilyl)-1-alkynes, followed by Pd(0)-catalyzed cyclization to produce 4-methylenecyclopentenes . Additionally, a 7-step synthesis procedure has been developed for enantiomerically pure diarylethanes starting from related bromophenyl compounds .
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been determined through various techniques, including single-crystal X-ray diffractions, which unambiguously determine the absolute configurations of the products . The determination of the absolute configuration is crucial for understanding the stereochemistry and potential biological activity of these compounds.
Chemical Reactions Analysis
Chemical reactions involving bromophenyl ethers often include radical translocation/cyclization reactions, as demonstrated by the use of the o-bromo-p-methoxyphenyl ether group . The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand also exemplifies the synthesis of bromophenyl ethers with high selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl ethers depend on the specific substituents and the overall molecular structure. For example, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether from vanillin involves bromination, demethylation, reduction, and etherification, indicating the compound's potential bioactivities . The properties of these compounds are often elucidated through spectroscopic methods such as NMR, IR, and elemental analysis, which provide insights into their chemical behavior and potential applications .
Applications De Recherche Scientifique
Antibacterial Properties
1-(4-Bromophenyl)ethyl methyl ether has shown promise in the field of antibacterial research. A study discovered that compounds similar to 1-(4-Bromophenyl)ethyl methyl ether, derived from marine red alga, exhibited inhibitory activity against Staphylococcus aureus (Xu et al., 2009). This indicates potential for developing new antibacterial agents from such compounds.
Synthesis and Chemical Research
The compound has been involved in various synthesis and chemical research studies. For example, its derivatives were synthesized for potential use in chemical bonding phases for high-performance liquid chromatography (Berg & Mcnair, 1977). Furthermore, it has been used in the synthesis of different chemical compounds, demonstrating its versatility in chemical research (Min, 2010).
Drug Potential
Research has also explored the potential of derivatives of 1-(4-Bromophenyl)ethyl methyl ether in drug development. A study synthesized methyl caffeate ether derivatives, showing promising antibacterial activity, indicating its potential as a future drug (Gangana et al., 2014).
Gas Separation Technology
The compound's derivatives have been investigated in gas separation technology. For instance, poly(ether-b-amide6)/[Emim][BF4] gel membranes, involving similar compounds, have been studied for their effectiveness in CO2/light gases separation (Rabiee et al., 2015).
Fuel Cell Technology
In the field of fuel cell technology, derivatives of 1-(4-Bromophenyl)ethyl methyl ether have been utilized. A study synthesized a stable anion exchange membrane based on imidazolium salt, which demonstrated good ionic conductivity and stability, suggesting its applicability in alkaline fuel cells (Yang et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, “4-Bromodiphenyl ether”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage8. However, the specific safety and hazard information for “1-(4-Bromophenyl)ethyl methyl ether” is not provided in the sources I found.
Orientations Futures
The future directions for “1-(4-Bromophenyl)ethyl methyl ether” are not explicitly mentioned in the sources I found. However, ethers are a significant class of compounds in organic chemistry, and their study and application continue to be an area of active research9.
Please note that the information provided is based on the sources I found and may not fully cover “1-(4-Bromophenyl)ethyl methyl ether”. For more detailed and specific information, please refer to scientific literature or contact a chemical expert.
Propriétés
IUPAC Name |
1-bromo-4-(1-methoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFFBWPWJEFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)ethyl methyl ether | |
CAS RN |
59891-97-3 | |
| Record name | 1-bromo-4-(1-methoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

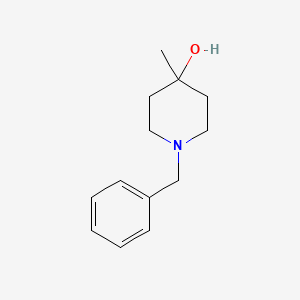
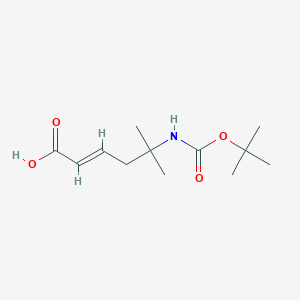
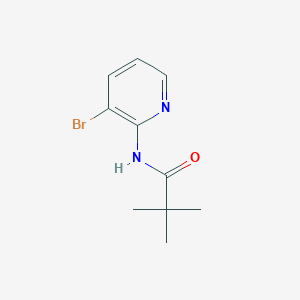
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
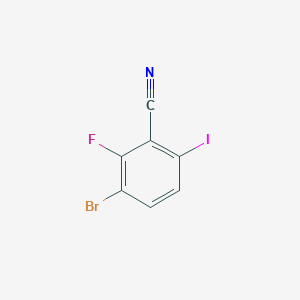
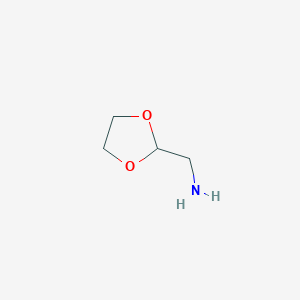
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
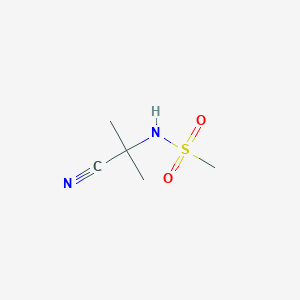
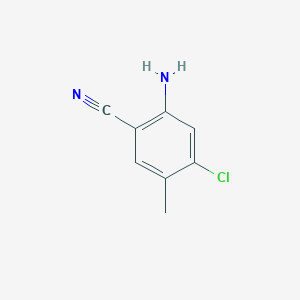
![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)

